Procainamide methacrylamide

Descripción general

Descripción

Procainamide methacrylamide is a compound that combines the structural features of procainamide and methacrylamide Procainamide is a well-known antiarrhythmic agent used in the treatment of cardiac arrhythmias, while methacrylamide is a monomer used in the production of polymers

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of procainamide methacrylamide typically involves the reaction of procainamide with methacrylic anhydride. This reaction is carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a base.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can further enhance the sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Procainamide methacrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methacrylamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the methacrylamide moiety.

Aplicaciones Científicas De Investigación

Procainamide methacrylamide has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength.

Biology: Investigated for its potential use in drug delivery systems, where the polymeric form can encapsulate and release therapeutic agents in a controlled manner.

Medicine: Explored for its antiarrhythmic properties, similar to procainamide, and its potential use in the treatment of cardiac arrhythmias.

Industry: Utilized in the production of high-performance materials, such as coatings, adhesives, and hydrogels, due to its polymerizable methacrylamide moiety

Mecanismo De Acción

The mechanism of action of procainamide methacrylamide is primarily attributed to its procainamide component. Procainamide is a sodium channel blocker that stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses. This action results in the suppression of abnormal electrical activity in the heart, thereby exerting its antiarrhythmic effects. The methacrylamide moiety allows for polymerization, enabling the compound to form polymeric structures with unique properties .

Comparación Con Compuestos Similares

Similar Compounds

Procainamide: An antiarrhythmic agent used in the treatment of cardiac arrhythmias.

Methacrylamide: A monomer used in the production of polymers with various applications in materials science.

Uniqueness

Procainamide methacrylamide is unique in that it combines the therapeutic properties of procainamide with the polymerizable nature of methacrylamideThe ability to form polymers with specific properties, such as biocompatibility and controlled drug release, sets it apart from its individual components .

Actividad Biológica

Procainamide methacrylamide is a compound derived from procainamide, a well-known antiarrhythmic medication. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by relevant case studies and research findings.

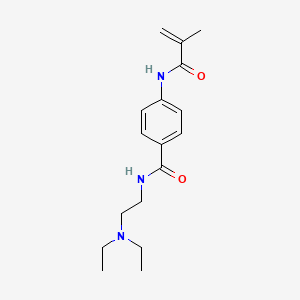

Chemical Structure and Properties

This compound combines the properties of procainamide with a methacrylamide group, allowing it to function as a monomer in polymerization processes. The core structure includes:

- Procainamide Component : A sodium channel blocker that stabilizes neuronal membranes by inhibiting ionic fluxes necessary for impulse conduction.

- Methacrylamide Moiety : Facilitates polymerization, enabling the formation of polymeric structures with unique properties.

This compound exerts its biological effects primarily through the following mechanisms:

-

Inhibition of DNA Methyltransferase :

- Procainamide has been identified as a specific inhibitor of DNA methyltransferase 1 (DNMT1), which is crucial for maintaining DNA methylation patterns during replication. This inhibition leads to the reactivation of silenced genes in cancer cells by reversing CpG island hypermethylation .

- At micromolar concentrations, procainamide acts as a partial competitive inhibitor of DNMT1, significantly decreasing its processivity on hemimethylated DNA, thus potentially offering therapeutic benefits in cancer prevention .

- Antiarrhythmic Effects :

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been evaluated in various in vitro studies. The following table summarizes key findings from cytotoxicity assays:

These findings indicate that this compound exhibits significant cytotoxicity against specific cancer cell lines while maintaining a safety profile that warrants further investigation.

Case Studies and Clinical Applications

Several case studies have highlighted the biological activity of this compound:

- Cancer Treatment : A study demonstrated that procainamide effectively reduced genomic 5-methylcytosine levels in colorectal cancer cells, suggesting its potential role as an epigenetic modifier in cancer therapy .

- Cardiac Arrhythmias : In electrophysiological studies involving patients with ventricular tachyarrhythmias, procainamide's efficacy was shown to predict responses to other antiarrhythmic agents, reinforcing its clinical relevance .

Future Directions

Research into this compound is ongoing, with potential applications including:

- Development of novel polymeric drug delivery systems that leverage its methacrylamide component for targeted therapy.

- Exploration as an adjunctive treatment in cancer therapy due to its ability to modify epigenetic markers.

Propiedades

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-(2-methylprop-2-enoylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-5-20(6-2)12-11-18-17(22)14-7-9-15(10-8-14)19-16(21)13(3)4/h7-10H,3,5-6,11-12H2,1-2,4H3,(H,18,22)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXFVRVDFYOUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229259 | |

| Record name | Procainamide methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78723-47-4 | |

| Record name | Procainamide methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078723474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procainamide methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.